molecular formula C27H30N4O3 B14106758 N-(2-ethoxybenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide

N-(2-ethoxybenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide

Cat. No.: B14106758
M. Wt: 458.6 g/mol
InChI Key: NZMYGYRMCNVVDV-UHFFFAOYSA-N
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Description

N-(2-ethoxybenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide is a pyrazolo-pyrazine derivative characterized by a fused bicyclic heteroaromatic core (pyrazolo[1,5-a]pyrazin-5(4H)-one) substituted with a 4-isopropylphenyl group at position 2 and a propanamide side chain at position 2.

Properties

Molecular Formula

C27H30N4O3

Molecular Weight

458.6 g/mol

IUPAC Name

N-[(2-ethoxyphenyl)methyl]-3-[4-oxo-2-(4-propan-2-ylphenyl)pyrazolo[1,5-a]pyrazin-5-yl]propanamide

InChI

InChI=1S/C27H30N4O3/c1-4-34-25-8-6-5-7-22(25)18-28-26(32)13-14-30-15-16-31-24(27(30)33)17-23(29-31)21-11-9-20(10-12-21)19(2)3/h5-12,15-17,19H,4,13-14,18H2,1-3H3,(H,28,32)

InChI Key

NZMYGYRMCNVVDV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1CNC(=O)CCN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)C(C)C)C2=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxybenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide typically involves multi-step organic reactionsCommon reagents used in these reactions include various amines, aldehydes, and ketones, under conditions such as refluxing in organic solvents like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxybenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. Reaction conditions often involve controlled temperatures and the use of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-(2-ethoxybenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-ethoxybenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The following compounds share key structural motifs with the target molecule, enabling comparative analysis:

Compound Core Structure Key Substituents Reported Activity Reference
N-(2-ethoxybenzyl)-3-{4-oxo-2-[4-(propan-2-yl)phenyl]pyrazolo[1,5-a]pyrazin-5(4H)-yl}propanamide Pyrazolo[1,5-a]pyrazin-5-one 4-Isopropylphenyl (C2), 2-ethoxybenzyl-propanamide (C3) Inferred: Potential kinase modulation due to pyrazolo-pyrazine scaffold
4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)... Pyrazolo[3,4-d]pyrimidine Fluorophenyl-chromenone (C3), sulfonamide (C4) Reported: Kinase inhibition (e.g., JAK/STAT pathways), IC₅₀ ~50–100 nM
N-(4-(2-(methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)(alkyl)amide derivatives Pyrazole-thiazole hybrid Methyl-phenylpyrazole (C5), alkylamide (C4) Reported: Anti-inflammatory activity (COX-2 inhibition, IC₅₀ ~0.5–2 µM)
6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (7a-c) Pyrimidine-benzoxazine Substituted phenyl (C6), methyl-benzoxazine (C4) Reported: Antimicrobial activity (MIC ~8–32 µg/mL against S. aureus)

Key Comparative Insights

Core Scaffold Differences: The target compound’s pyrazolo[1,5-a]pyrazin-5-one core is distinct from pyrazolo[3,4-d]pyrimidine (e.g., Example 53 in ) and pyrimidine-benzoxazine hybrids (e.g., ).

Substituent Effects: The 4-isopropylphenyl group at C2 in the target compound contrasts with fluorophenyl or chromenone substituents in kinase inhibitors (e.g., ). Isopropyl groups may enhance lipophilicity, favoring membrane permeability but reducing aqueous solubility. The 2-ethoxybenzyl-propanamide side chain introduces a bulky, electron-rich aromatic group, which could sterically hinder binding to compact active sites but improve selectivity for larger pockets (e.g., in protein kinases) .

Pharmacological Trends: Pyrazolo-pyrimidine derivatives (e.g., ) often exhibit nanomolar-range kinase inhibition, whereas pyrazole-thiazole hybrids (e.g., ) show micromolar anti-inflammatory activity. The target compound’s activity profile is likely intermediate, pending experimental validation.

Synthetic Accessibility: The target compound’s synthesis may involve similar coupling strategies to those in (e.g., refluxing with malononitrile/cyanoacetate) or Pd-catalyzed cross-coupling as in . However, the 2-ethoxybenzyl group may require orthogonal protection/deprotection steps, complicating yield optimization.

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